Cas no 714273-89-9 (Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate)
Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate
- ethyl 5-tert-butyloxazole-4-carboxylate
- ethyl 5-(tert-butyl)oxazole-4-carboxylate
- 714273-89-9
- MG-0714
- EN300-136951
- SB38422
- ethyl 5-(t-butyl)oxazole-4-carboxylate
- A914611
- CS-0311636
- E82656
- SCHEMBL64415
- Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate, AldrichCPR
- AKOS010897681
- MFCD00105461
- ethyl5-(tert-butyl)oxazole-4-carboxylate
- DB-319491
-
- MDL: MFCD00105461
- Inchi: 1S/C10H15NO3/c1-5-13-9(12)7-8(10(2,3)4)14-6-11-7/h6H,5H2,1-4H3
- InChI Key: YVBVIJQMJDNVFD-UHFFFAOYSA-N
- SMILES: O1C=NC(C(=O)OCC)=C1C(C)(C)C
Computed Properties
- Exact Mass: 197.10519334g/mol
- Monoisotopic Mass: 197.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 52.3Ų
Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E572765-50mg |
ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate |
714273-89-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E572765-100mg |
ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate |
714273-89-9 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E572765-500mg |
ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate |
714273-89-9 | 500mg |
$ 250.00 | 2022-06-05 | ||
| Apollo Scientific | OR303146-500mg |
Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate |
714273-89-9 | 500mg |
£90.00 | 2024-05-23 | ||
| Apollo Scientific | OR303146-1g |
Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate |
714273-89-9 | 1g |
£125.00 | 2024-05-23 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0640-1g |
ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate |
714273-89-9 | 96% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0640-5g |
ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate |
714273-89-9 | 96% | 5g |
11787.79CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0640-500mg |
ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate |
714273-89-9 | 96% | 500mg |
2111.63CNY | 2021-05-08 | |
| A2B Chem LLC | AH43712-50mg |
Ethyl 5-(tert-butyl)oxazole-4-carboxylate |
714273-89-9 | 95% | 50mg |
$75.00 | 2024-04-19 | |
| A2B Chem LLC | AH43712-500mg |
Ethyl 5-(tert-butyl)oxazole-4-carboxylate |
714273-89-9 | 95% | 500mg |
$169.00 | 2024-04-19 |
Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate Suppliers
Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate
Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (CAS No. 714273-89-9): A Comprehensive Overview
Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (CAS No. 714273-89-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the tert-butyl and ethyl groups imparts specific physical and chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate consists of an oxazole ring with a tert-butyl substituent at the 5-position and an ethyl ester group at the 4-position. This configuration provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. The tert-butyl group enhances the stability and lipophilicity of the molecule, while the ethyl ester group can be readily hydrolyzed under certain conditions, providing flexibility in synthetic pathways.
Recent research has highlighted the potential of Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate in the development of novel pharmaceuticals. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. One notable example is its use as a precursor in the synthesis of selective COX-2 inhibitors, which are widely used to treat chronic pain and inflammation without causing significant gastrointestinal side effects. The ability to fine-tune the properties of these derivatives through subtle modifications to the tert-butyl and ethyl groups has opened up new avenues for drug discovery.
In addition to its pharmaceutical applications, Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate has also been explored for its potential in materials science. Its unique combination of functional groups makes it an attractive candidate for the development of advanced materials with tailored properties. For example, researchers have synthesized polymers incorporating this compound as a monomer unit, resulting in materials with enhanced thermal stability and mechanical strength. These polymers have shown promise in applications such as coatings, adhesives, and electronic devices.
The synthesis of Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate typically involves a multi-step process that begins with the reaction of tert-butylaniline with ethyl chloroformate to form an intermediate amide. This amide is then cyclized under appropriate conditions to form the oxazole ring. The final step involves esterification to introduce the ethyl group at the 4-position. Each step requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further optimized this process, making it more efficient and environmentally friendly.
From a safety perspective, Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate is generally considered safe when handled under standard laboratory conditions. However, like many organic compounds, it should be stored in a cool, dry place away from incompatible materials. Proper personal protective equipment (PPE) should be worn during handling to minimize exposure risks.
In conclusion, Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (CAS No. 714273-89-9) is a multifaceted compound with a wide range of potential applications in pharmaceuticals and materials science. Its unique chemical structure and versatile synthetic properties make it an important intermediate in the development of novel drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, solidifying its position as a valuable asset in modern chemistry.
714273-89-9 (Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate) Related Products
- 827028-62-6(4-Oxazolecarboxylic acid, 5-cyclohexyl-, methyl ester)
- 89007-02-3(4-Oxazolecarboxylic acid, 5-pentyl-, methyl ester)
- 63888-24-4(4-Oxazolecarboxylic acid, 5-ethyl-2-methyl-, 1,1-dimethylethyl ester)
- 32968-44-8(Ethyl 5-Methyl-4-oxazolecarboxylate)
- 166950-00-1(Methyl 5-(2-aminoethyl)oxazole-4-carboxylate)
- 89006-96-2(5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid)
- 920023-42-3(4-Oxazolecarboxylic acid, 5-cyclopropyl-2-methyl-, ethyl ester)
- 72030-85-4(methyl 5-(propan-2-yl)-1,3-oxazole-4-carboxylate)
- 137267-49-3(4-Oxazolecarboxylic acid, 2-ethyl-5-methyl-, ethyl ester)
- 898227-93-5(5-ethyl-1,3-oxazole-4-carboxylic acid)